

Application Note: Quantification of AZD6370 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name:	AZD6370
Cat. No.:	B1666226

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Abstract

This application note describes a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **AZD6370** in human plasma. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of **AZD6370** in clinical and preclinical research settings. The described method demonstrates high sensitivity, specificity, accuracy, and precision, meeting the requirements for regulated bioanalysis.

Introduction

AZD6370 is a glucokinase activator that has been investigated for the treatment of type 2 diabetes mellitus. To accurately assess its pharmacokinetic profile and ensure patient safety and efficacy during clinical trials, a reliable and validated bioanalytical method for its quantification in plasma is essential. This document provides a comprehensive protocol for the determination of **AZD6370** concentrations in human plasma using LC-MS/MS, a technique renowned for its selectivity and sensitivity in complex biological matrices.

Experimental Protocols

Materials and Reagents

- **AZD6370** reference standard

- Internal standard (IS) (e.g., a stable isotope-labeled **AZD6370**)
- Human plasma (K2-EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (deionized, 18 MΩ·cm)
- Isolute C6 Solid-Phase Extraction cartridges (25 mg, 1 mL)

Instrumentation

- Liquid chromatograph (e.g., Shimadzu Nexera, Waters Acquity UPLC)
- Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo TQ-S)
- 96-well plate autosampler
- Nitrogen evaporator
- Centrifuge

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction of **AZD6370** and the internal standard from human plasma.

- Sample Pre-treatment: Thaw plasma samples to room temperature. To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex for 10 seconds.
- SPE Cartridge Conditioning: Condition the Isolute C6 SPE cartridges with 1 mL of methanol followed by 1 mL of water.

- Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
- Elution: Elute **AZD6370** and the IS with 1 mL of acetonitrile.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 μ L of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid) and vortex.
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - 3.1-4.0 min: 10% B (re-equilibration)

Mass Spectrometry

- Ionization Mode: Electrospray Ionization (ESI), Positive

- Multiple Reaction Monitoring (MRM) Transitions:
 - **AZD6370:** [Precursor ion > Product ion] (To be determined based on the exact mass of **AZD6370**)
 - Internal Standard: [Precursor ion > Product ion]
- Key MS Parameters:
 - IonSpray Voltage: 5500 V
 - Temperature: 500°C
 - Collision Gas: Nitrogen
 - Curtain Gas: 30 psi
 - Ion Source Gas 1: 50 psi
 - Ion Source Gas 2: 50 psi

Data Presentation

The following tables summarize the expected quantitative performance of this bioanalytical method.

Table 1: Calibration Curve Parameters

Parameter	Value
Linearity Range	1 - 1000 ng/mL
Correlation Coefficient (r^2)	> 0.995
Weighting	$1/x^2$

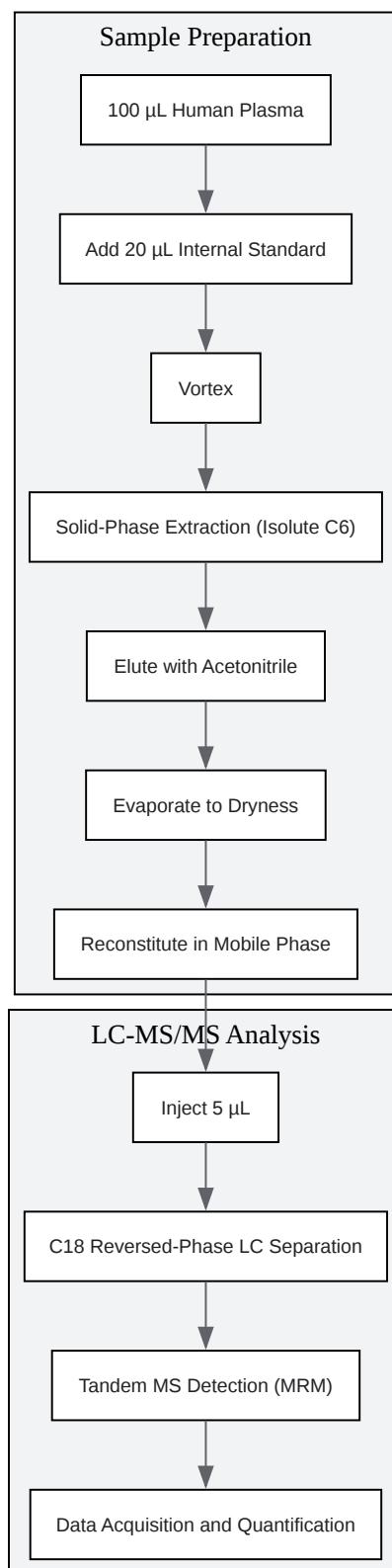
Table 2: Accuracy and Precision

QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%RE)	Inter-day Precision (%CV)	Inter-day Accuracy (%RE)
LLOQ	1	≤ 15.0	± 15.0	≤ 15.0	± 15.0
Low QC	3	≤ 10.0	± 10.0	≤ 10.0	± 10.0
Mid QC	100	≤ 10.0	± 10.0	≤ 10.0	± 10.0
High QC	800	≤ 10.0	± 10.0	≤ 10.0	± 10.0

Table 3: Recovery and Matrix Effect

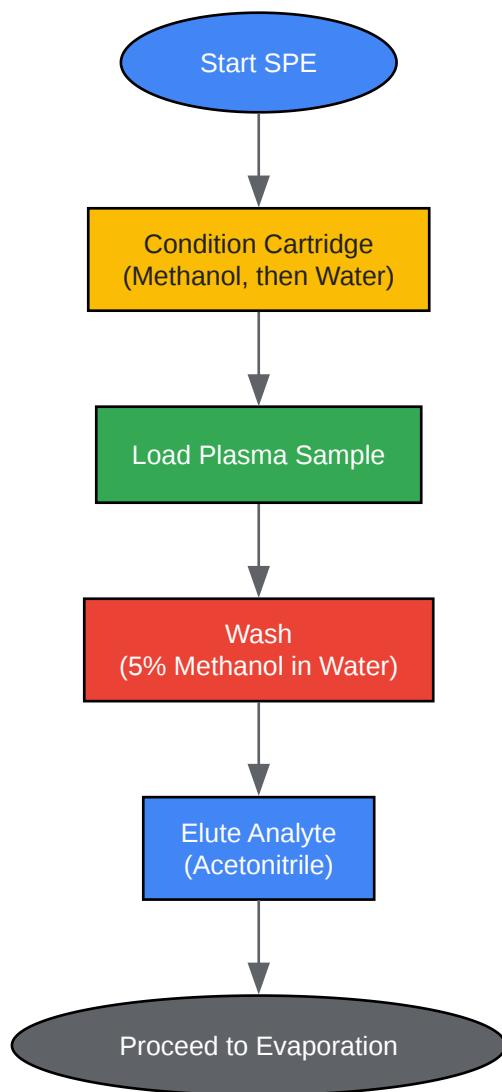
QC Level	Concentration (ng/mL)	Extraction Recovery (%)	Matrix Effect (%)
Low QC	3	85 - 115	85 - 115
High QC	800	85 - 115	85 - 115

Visualizations



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Caption: Workflow for **AZD6370** quantification in plasma.



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Caption: Solid-Phase Extraction (SPE) protocol steps.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of **AZD6370** in human plasma. The protocol, which includes a straightforward solid-phase extraction and rapid chromatographic separation, is well-suited for high-throughput analysis in a regulated bioanalytical laboratory. The method's performance characteristics, including linearity, accuracy, precision, and recovery, are expected to meet the stringent requirements for supporting clinical and preclinical studies of **AZD6370**.

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